molecular formula C17H32ClN3O B8331875 N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride

N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride

Cat. No.: B8331875
M. Wt: 329.9 g/mol
InChI Key: NXLHPFBUCHDIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride is a useful research compound. Its molecular formula is C17H32ClN3O and its molecular weight is 329.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H32ClN3O

Molecular Weight

329.9 g/mol

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C17H31N3O.ClH/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;/h15-16H,1-14H2,(H,18,19);1H

InChI Key

NXLHPFBUCHDIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.4 gm. (0.01 mole) of N,N'-dicyclohexylthiourea, 3.15 gm. (0.012 mole) of triphenylphosphine, 1.55 gm. (0.01 mole) of carbon tetrachloride, and 1.0 gm. (0.01 mole) of triethylamine in 25 ml. of methylene chloride is stirred for 2.5 hr. at 40°-45°. The reaction mixture is concentrated and the residue extracted several times with hot Skellysolve B. The combined Skellysolve B extracts are cooled to room temperature, filtered and evaporated. The crude N,N'-dicyclohexylcarbodiimide is reacted with 5 ml. of morpholine in 10 ml of tert-butyl alcohol at reflux for 16 hours. The reaction mixture is evaporated, toluene added and concentrated to remove residual morpholine. The residue is partitioned between ether and 10% hydrochloric acid. The acid layer is basified with 20% sodium hydroxide solution, nitrogen bubbled through the solution to remove ether and cooled at 5°. The product is collected, 2.07 gm. (70%), m.p. 105°-107°. The HCl salt is prepared and recrystallized from acetonitrile-ether, m.p. 226°-227°.
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